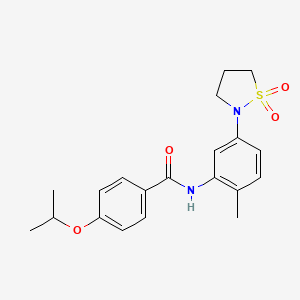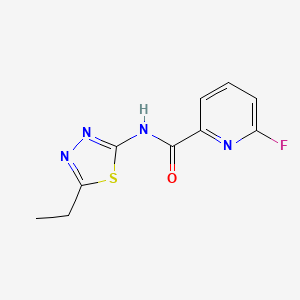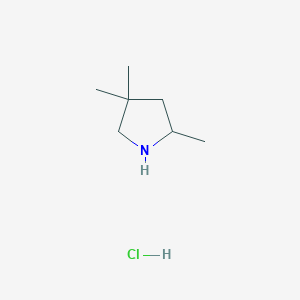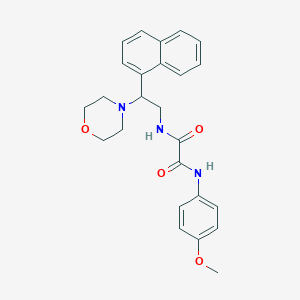
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as MNOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Fluorescence Spectral Studies
- Research has explored the interaction of compounds similar to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide with Bovine Serum Albumin (BSA). These studies involve fluorescence spectral data to understand the binding and quenching mechanisms, which are crucial for understanding protein interactions with potential therapeutic agents (Ghosh, Rathi, & Arora, 2016).
Antioxidant and Anticancer Activity
- Novel derivatives of compounds with structural similarities have been synthesized and tested for their antioxidant and anticancer activities. This includes testing against human glioblastoma and breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Tumosienė et al., 2020).
Antibacterial Activity
- Certain derivatives have shown promising antibacterial activity. This includes studies on their molecular structure and efficacy against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Zhi, 2010).
ERK2 Inhibition and Cytotoxicity
- Synthesis of novel compounds with a naphthyl component has been directed towards inhibiting ERK1/2, a crucial protein in cancer progression. These compounds have shown promising cytotoxic activities against a panel of tumor cell lines, indicating their potential as chemotherapeutic agents (Aly et al., 2018).
Neuropathic Pain Research
- Research on sigma 1 receptor antagonists, which include structurally related compounds, has shown efficacy in alleviating sensory signs of neuropathic pain in animal models. This suggests potential therapeutic applications in pain management (Paniagua et al., 2016).
Antiproliferative Activity in Cancer Cells
- Studies have been conducted on derivatives for their antiproliferative activity in glioma cells, indicating potential roles in cancer treatment and research into tumor therapies (Berardi et al., 2005).
Antimicrobial Agent Development
- Certain derivatives have been studied for their antimicrobial activity, including the ability to inhibit heat shock protein 90 (Hsp90) in bacteria, which is crucial for microbial survival and pathogenicity (Ranjith et al., 2014).
Topical Drug Delivery
- Research has been done on prodrugs of naproxen for topical drug delivery, indicating potential applications in improving drug delivery methods (Rautio et al., 2000).
Toxicity Assessment and Tumor Inhibition
- Computational and pharmacological evaluations of novel derivatives have been conducted for toxicity assessment, tumor inhibition, and anti-inflammatory actions, suggesting their potential use in drug development and therapeutic applications (Faheem, 2018).
DNA Binding Agents
- Synthesis of cyclopenta[a]naphthalene derivatives for potential use as DNA binding agents demonstrates the interest in these compounds for genetic research and therapeutic applications (Kundu, 1980).
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-20-11-9-19(10-12-20)27-25(30)24(29)26-17-23(28-13-15-32-16-14-28)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZCODSWDRQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Dimethylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2838537.png)
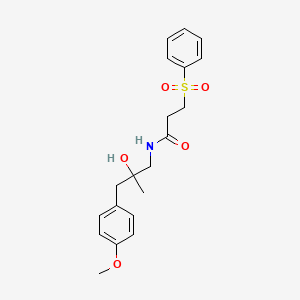
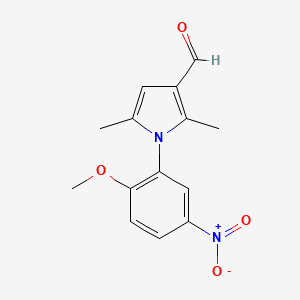

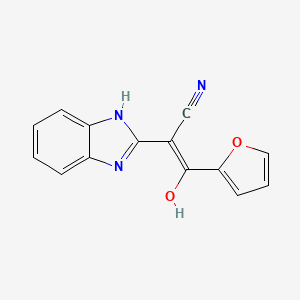
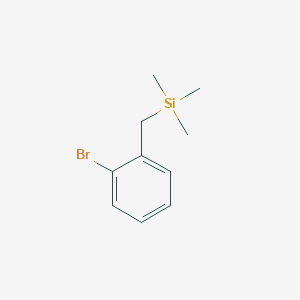
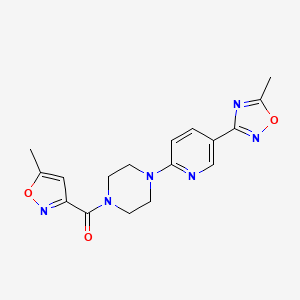
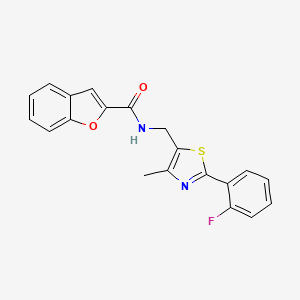
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
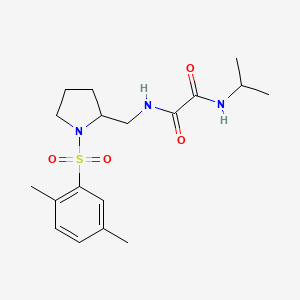
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)
